molecular formula C22H20FN5O B12225702 7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B12225702
M. Wt: 389.4 g/mol
InChI Key: NYLGYIPZEQOZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with suitable nitriles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups.

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H20FN5O/c1-4-17-19(15-9-11-16(23)12-10-15)21-26-25-20(14(3)28(21)27-17)22(29)24-18-8-6-5-7-13(18)2/h5-12H,4H2,1-3H3,(H,24,29)

InChI Key

NYLGYIPZEQOZEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.